molecular formula C10H11N5O2 B5744289 6-(2-Amino-6-methylpyrimidin-4-yl)oxy-2-methylpyridazin-3-one

6-(2-Amino-6-methylpyrimidin-4-yl)oxy-2-methylpyridazin-3-one

Cat. No.: B5744289
M. Wt: 233.23 g/mol
InChI Key: NEMDBVVHUOBODL-UHFFFAOYSA-N
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Description

6-(2-Amino-6-methylpyrimidin-4-yl)oxy-2-methylpyridazin-3-one is a heterocyclic compound that features both pyrimidine and pyridazine rings

Properties

IUPAC Name

6-(2-amino-6-methylpyrimidin-4-yl)oxy-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-6-5-8(13-10(11)12-6)17-7-3-4-9(16)15(2)14-7/h3-5H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMDBVVHUOBODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)OC2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Amino-6-methylpyrimidin-4-yl)oxy-2-methylpyridazin-3-one typically involves the reaction of 2-amino-6-methylpyrimidin-4-ol with 2-methylpyridazin-3-one under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-(2-Amino-6-methylpyrimidin-4-yl)oxy-2-methylpyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

6-(2-Amino-6-methylpyrimidin-4-yl)oxy-2-methylpyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Amino-6-methylpyrimidin-4-yl)oxy-2-methylpyridazin-3-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methyl-4-pyrimidinol
  • 2-Amino-4,6-dimethylpyrimidine
  • 2-Amino-6-methylpyridine

Uniqueness

6-(2-Amino-6-methylpyrimidin-4-yl)oxy-2-methylpyridazin-3-one is unique due to its dual ring structure, which combines the properties of both pyrimidine and pyridazine rings. This structural feature can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry .

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